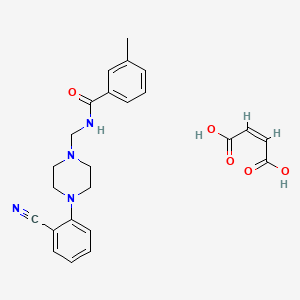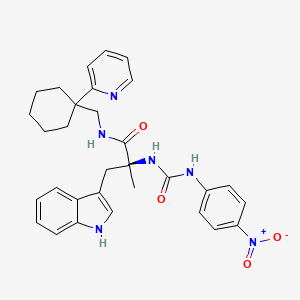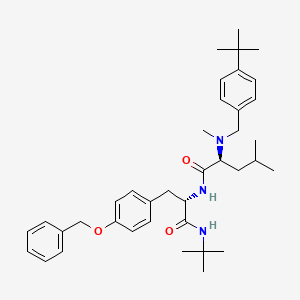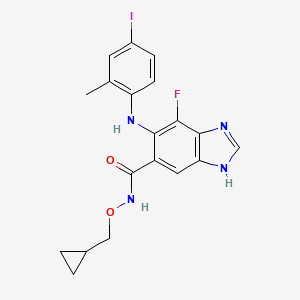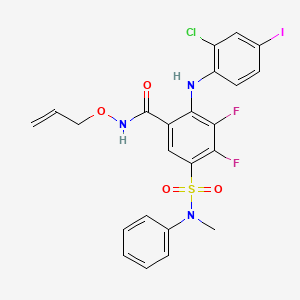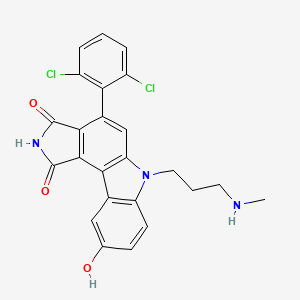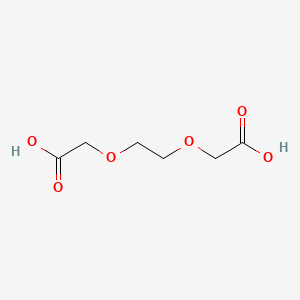
3,6-ジオキサオクタン二酸
概要
説明
3,6-Dioxaoctanedioic acid, also known as 2,2’-[ethylenebis(oxy)]bisacetic acid, is a chemical compound with the molecular formula C₆H₁₀O₆. It is a dicarboxylic acid that contains two ether linkages, making it a member of the oxa acids family. This compound is known for its unique combination of lipophilic and hydrophilic properties, which makes it versatile in various chemical and physical applications .
科学的研究の応用
3,6-Dioxaoctanedioic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent for the preparation of degradation agents for cyclin-dependent kinases.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in enzyme inhibition and protein modification.
作用機序
Target of Action
3,6-Dioxaoctanedioic acid, also known as DOODS, is a uniquely structured high-tech Oxa acid . It is primarily used as a PROTAC linker , a component of Proteolysis-Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells .
Mode of Action
As a PROTAC linker, 3,6-Dioxaoctanedioic acid connects two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein . This allows the compound to facilitate the interaction between the E3 ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by 3,6-Dioxaoctanedioic acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By facilitating the degradation of specific proteins, 3,6-Dioxaoctanedioic acid can influence various cellular processes depending on the function of the target protein .
Pharmacokinetics
As a peg-based compound , it is expected to have good solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of 3,6-Dioxaoctanedioic acid’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the role of the degraded protein. For instance, if the target protein is involved in disease progression, its degradation could potentially halt or reverse the disease .
Action Environment
The action of 3,6-Dioxaoctanedioic acid can be influenced by various environmental factors. For example, its stability and efficacy could potentially be affected by pH, temperature, and the presence of other substances . The compound is noted for its excellent heat stability , suggesting that it may retain its efficacy under a range of conditions.
生化学分析
Biochemical Properties
The biochemical properties of 3,6-Dioxaoctanedioic acid are unique due to its structure. It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The terminal carboxylic acids of 3,6-Dioxaoctanedioic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Cellular Effects
It is known to exhibit a unique combination of lipophilic and hydrophilic functions . This unique combination makes it a multi-combatant with many strengths in various chemical and physical applications .
Molecular Mechanism
The molecular mechanism of 3,6-Dioxaoctanedioic acid involves its role as a PEG-based PROTAC linker . It can bind to biomolecules
準備方法
Synthetic Routes and Reaction Conditions: 3,6-Dioxaoctanedioic acid can be synthesized through several methods. One common method involves the reaction of diethylene glycol with nitric acid. The process involves adding diethylene glycol to nitric acid at 45°C, followed by heating the mixture to 65°C. After the evolution of nitrogen oxides ceases, the mixture is cooled, and additional diethylene glycol is added. The reaction mixture is then heated to 80°C, and the solvent is removed under vacuum. The residue is dried and recrystallized from an acetone-benzene mixture, yielding colorless crystals .
Industrial Production Methods: In industrial settings, the production of 3,6-Dioxaoctanedioic acid may involve the use of chloroacetic acid and triethylene glycol. The reaction is carried out at 150°C for 24 hours, followed by cooling and precipitation in hot methanol. The resulting product is filtered and recrystallized to obtain a high yield of the acid .
化学反応の分析
Types of Reactions: 3,6-Dioxaoctanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ether linkages in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the ether linkages under basic conditions.
Major Products:
Oxidation: Higher oxidation state products such as carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted ethers and esters.
類似化合物との比較
- 2,2’-[Ethylenebis(oxy)]bisacetic acid
- Polyethylene glycol derivatives
- Diglycolic acid
Uniqueness: 3,6-Dioxaoctanedioic acid stands out due to its unique combination of lipophilic and hydrophilic properties, which allows it to function effectively in both aqueous and non-aqueous environments. Its ability to form stable complexes with biomolecules makes it particularly valuable in biochemical and pharmaceutical applications .
特性
IUPAC Name |
2-[2-(carboxymethoxy)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-5(8)3-11-1-2-12-4-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWXKASOCUAEOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39927-08-7 | |
| Record name | Polyethylene glycol bis(carboxymethyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39927-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50177817 | |
| Record name | 3,6-Dioxaoctandioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23243-68-7 | |
| Record name | 2,2′-[1,2-Ethanediylbis(oxy)]bis[acetic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23243-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dioxaoctandioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023243687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23243-68-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Dioxaoctandioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[ethylenebis(oxy)]bisacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6-DIOXAOCTANDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZVS8WS40O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,6-dioxaoctanedioic acid interact with metal ions, and what are the implications for its applications?
A1: 3,6-Dioxaoctanedioic acid can act as a ligand, meaning it can bind to metal ions through its oxygen atoms. [, ] This interaction forms a complex, and the strength and selectivity of this binding depend on factors like the size of the macrocyclic ring, the type of N-alkyl substituents present, and the specific metal ion. For instance, certain macrocyclic diamides derived from 3,6-dioxaoctanedioic acid exhibit high selectivity for lithium ions (Li+). [, ] This selective binding property makes these compounds promising candidates for applications like ion-selective electrodes, which are crucial for measuring ion concentrations in various fields, including medical diagnostics and environmental monitoring.
Q2: What is known about the structure-activity relationship (SAR) of 3,6-dioxaoctanedioic acid derivatives in the context of metal ion selectivity?
A2: Research indicates that modifications to the N-alkyl substituents of macrocyclic diamides derived from 3,6-dioxaoctanedioic acid can significantly impact their metal ion selectivity. [] While specific SAR data might require further investigation, the research highlights the importance of these substituents in tuning the size and electronic properties of the binding cavity within the macrocycle. This fine-tuning can lead to the development of compounds with enhanced selectivity for specific metal ions, broadening their potential applications.
Q3: What are the analytical techniques commonly employed for studying 3,6-dioxaoctanedioic acid derivatives and their metal complexes?
A3: Electrochemical techniques, particularly those used in ion-selective electrodes, are frequently employed to investigate the interaction between 3,6-dioxaoctanedioic acid derivatives and metal ions. [] These techniques provide insights into the selectivity and sensitivity of these compounds towards specific ions. Additionally, other analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to characterize the structure and properties of these compounds and their metal complexes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


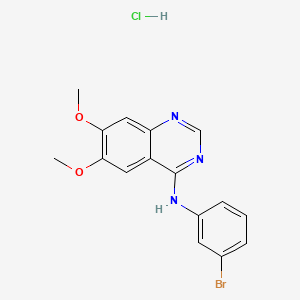
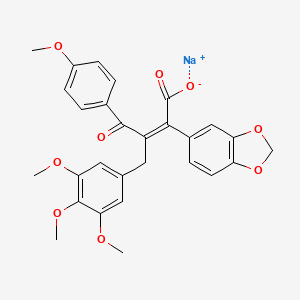
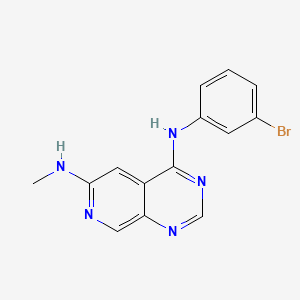
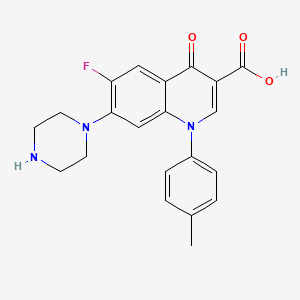
![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)
![6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride](/img/structure/B1679122.png)
